molecular formula C15H11BrN2O2 B2958839 (2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 327075-24-1

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B2958839
CAS No.: 327075-24-1
M. Wt: 331.169
InChI Key: DRFGDFGNXLVREU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a 4-bromophenyl amide group, a cyano substituent at the α-position, and a 5-methylfuran-2-yl moiety at the β-position. The bromine atom on the phenyl ring enhances molecular weight (estimated ~365.2 g/mol) and lipophilicity, which may impact solubility and pharmacokinetic behavior .

Properties

IUPAC Name

(E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-10-2-7-14(20-10)8-11(9-17)15(19)18-13-5-3-12(16)4-6-13/h2-8H,1H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFGDFGNXLVREU-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(4-bromophenyl)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide, also known as ChemDiv compound 3772-7278, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its mechanism of action and relevant case studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of related compounds were evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed promising antimicrobial activity, suggesting that the cyano group and the aromatic system play crucial roles in enhancing this activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityTarget Organisms
Compound AActiveE. coli, S. aureus
Compound BModerateP. aeruginosa
Compound CInactiveC. albicans

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. Notably, compounds with similar structures have been shown to inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7) using the Sulforhodamine B (SRB) assay. The presence of the furan ring enhances cellular uptake and interaction with cancer cell receptors, leading to increased cytotoxicity .

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound NameIC50 (µM)Mechanism of Action
Compound D15Apoptosis induction
Compound E22Cell cycle arrest
(Target Compound)18Unknown

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets within cells. The cyano group facilitates binding to enzymes or receptors, while the furan ring may enhance the compound's stability and bioavailability. Additionally, molecular docking studies suggest that these interactions can modulate enzyme activities critical for microbial survival and cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated a series of bromophenyl derivatives against various bacterial strains. The data indicated that modifications to the bromine substituent significantly influenced antimicrobial potency .
  • Anticancer Screening : Another investigation focused on the anticancer properties of related compounds showed that those with a furan moiety exhibited higher cytotoxicity against MCF7 cells compared to their non-furan counterparts .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name / ID Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound R1: 4-bromophenyl, R2: 5-methylfuran N/A N/A ~365.2 Bromine enhances lipophilicity; furan contributes to π-π interactions.
5b () R1: 4-sulfamoylphenyl, R2: 4-methoxyphenyl 90 292 ~371.4 High yield; sulfonamide group may confer antibacterial activity.
5c () R1: 4-sulfamoylphenyl, R2: 4-chlorophenyl 63 286 ~376.3 Chlorine increases electronegativity; lower yield vs. 5b.
Compound R1: 3-methylphenyl, R2: 2-bromo-4-nitrophenyl N/A N/A ~437.2 Nitro group enhances electrophilicity; bromine adds steric bulk.
Compound R1: 4-sulfamoylphenyl, R2: 5-methylfuran N/A N/A 306.34 Lacks bromine; sulfamoyl group improves water solubility.
Compound R1: 3-ethoxyphenyl, R2: 2-methyl-4-nitrophenyl N/A N/A ~423.4 Ethoxy and nitro groups modulate electronic properties.

Electronic and Physical Properties

  • Cyano Group: The electron-withdrawing cyano group stabilizes the α,β-unsaturated system, enhancing electrophilicity and reactivity toward nucleophiles across all analogues .
  • Furan vs.
  • Melting Points : Compounds with sulfamoylphenyl groups (e.g., 5b: 292°C) exhibit higher melting points than halogenated derivatives, likely due to hydrogen-bonding capabilities .

Research Tools and Structural Analysis

  • Crystallography : Programs like SHELX () and ORTEP-3 () are critical for confirming the (2E)-configuration and hydrogen-bonding patterns in acrylamide derivatives .
  • Spectroscopic Validation : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy () are standard for verifying substituent positions and reaction completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.